DSP Crosslinker

Description

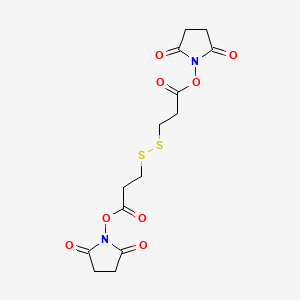

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O8S2/c17-9-1-2-10(18)15(9)23-13(21)5-7-25-26-8-6-14(22)24-16-11(19)3-4-12(16)20/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYPGCIGRDZWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206449 | |

| Record name | Dithiobis(succinimidylpropionate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Dithiobis(succinimidylpropionate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57757-57-0 | |

| Record name | 3,3′-Dithiobis(succinimidyl propionate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57757-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithiobis(succinimidylpropionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057757570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57757-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dithiobis(succinimidylpropionate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disuccinimido dithiobispropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISUCCINIMIDO DITHIOBISPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVY5D0U6SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to DSP Crosslinker: Chemistry, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a versatile and widely used chemical crosslinker essential for the study of protein-protein interactions, protein complex structures, and cellular signaling pathways.[1][2][3] This in-depth technical guide provides a comprehensive overview of DSP's core chemistry, reactivity, and practical applications, complete with detailed experimental protocols and quantitative data to empower researchers in their experimental design and execution.

Core Concepts: Understanding DSP Chemistry and Reactivity

DSP is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker.[1][3][4][5] Its chemical structure features two N-hydroxysuccinimide (NHS) ester groups at either end of a spacer arm that contains a disulfide bond.[1][3] This unique architecture dictates its functionality and utility in biological research.

Mechanism of Action: The NHS esters of DSP react specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][3][6][7] This reaction proceeds optimally in a pH range of 7 to 9.[3][4][8] Because DSP possesses two identical reactive groups, it can covalently link two protein subunits that are in close proximity, effectively "freezing" transient or weak interactions.[1][2]

Membrane Permeability: DSP is a lipophilic molecule that lacks a charged group, rendering it permeable to cell membranes.[4][5][9] This property is crucial for in vivo crosslinking studies, allowing researchers to investigate intracellular and intramembrane protein interactions within living cells.[4][9]

Cleavable Nature: The central disulfide bond in the DSP spacer arm is readily cleaved by reducing agents.[1][3][10][11] This reversibility is a key advantage, as it allows for the separation of crosslinked proteins after purification or analysis.[1] Common reducing agents used to cleave the disulfide bond include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][3][11] This feature is particularly valuable in applications such as immunoprecipitation and mass spectrometry, where the identification of individual protein components of a complex is required.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of DSP crosslinker for easy reference and comparison.

| Property | Value | References |

| Alternative Names | Lomant's Reagent, DTSP, 3,3'-Dithiodipropionic acid di(N-hydroxysuccinimide ester) | [5][8] |

| Molecular Weight | 404.42 g/mol | [5][8][10] |

| CAS Number | 57757-57-0 | [8][10] |

| Chemical Formula | C₁₄H₁₆N₂O₈S₂ | [5][8][10] |

| Spacer Arm Length | 12.0 Å | [5][8] |

| Solubility & Stability | Details | References |

| Water Solubility | Insoluble | [4][12] |

| Organic Solvent Solubility | Soluble in DMSO and DMF | [4][8][13][14] |

| Storage | Store desiccated at -20°C; moisture-sensitive | [4][8] |

| Reactivity | Reacts with primary amines at pH 7-9 | [3][4][8] |

| Cleavage | Disulfide bond is cleaved by reducing agents (e.g., DTT, TCEP, 2-Mercaptoethanol) | [1][3][6][10][11] |

Experimental Protocols

Detailed methodologies for common applications of DSP are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.

In-Solution Protein Crosslinking

This protocol is suitable for crosslinking purified proteins or protein complexes in a cell-free system.

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffer at pH 7-9). Note: Avoid buffers containing primary amines like Tris or glycine.[4][12]

-

Protein sample in Reaction Buffer

Procedure:

-

Prepare DSP Stock Solution: Immediately before use, dissolve DSP in anhydrous DMSO or DMF to a final concentration of 10-50 mM.[4][8] DSP is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for storage.[8][12]

-

Prepare Protein Sample: Ensure the protein sample is in an amine-free reaction buffer. If the sample contains Tris or glycine, it must be extensively dialyzed against the chosen reaction buffer.[4][12]

-

Crosslinking Reaction: Add the DSP stock solution to the protein sample. The final concentration of DSP typically ranges from 0.25 to 5 mM.[4][8] A common starting point is a 10- to 50-fold molar excess of DSP to protein.[4][12]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[4][12]

-

Quench Reaction: Stop the crosslinking reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[4][12] Incubate for 15 minutes at room temperature.[4][12]

-

Downstream Processing: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry. To remove excess, unreacted crosslinker, dialysis or gel filtration can be performed.[8]

Intracellular Crosslinking in Live Cells

This protocol describes the use of DSP to crosslink proteins within living cells, taking advantage of its membrane permeability.

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pre-warmed to 37°C

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Prepare Cells: Culture cells to the desired confluency.

-

Prepare DSP Solution: Just before use, prepare a 100 mM DSP stock solution in anhydrous DMSO.[2][15] Dilute this stock solution in pre-warmed PBS to the desired final working concentration (typically 0.1 to 2 mM).[2][8] It is important to add the DMSO stock dropwise while vortexing the PBS to minimize precipitation.[14][16]

-

Cell Washing: Wash the cells twice with pre-warmed PBS to remove any amine-containing components from the culture medium.[4][8]

-

Crosslinking: Remove the PBS and add the DSP working solution to the cells. Incubate at 37°C for 30 minutes.[2] The optimal concentration and incubation time may need to be determined empirically for each cell type and application.[2]

-

Quench Reaction: Terminate the crosslinking reaction by adding the Quenching Solution to a final concentration of 10-20 mM.[4] Incubate for 15 minutes on ice.[15]

-

Cell Lysis and Analysis: Wash the cells twice with cold PBS.[15] The cells can then be lysed using a suitable buffer for subsequent analysis, such as immunoprecipitation followed by western blotting or mass spectrometry.[2]

Cleavage of Crosslinked Proteins

This protocol outlines the steps to reverse the crosslinking by cleaving the disulfide bond within the DSP spacer arm.

Materials:

-

Reducing agent: Dithiothreitol (DTT) or 2-Mercaptoethanol (BME)

-

SDS-PAGE sample buffer

Procedure:

-

Cleavage with DTT: To cleave the crosslink, incubate the sample with 10-50 mM DTT at 37°C for 30 minutes.[4][11]

-

Cleavage with BME for SDS-PAGE: Alternatively, for analysis by SDS-PAGE, add 5% β-mercaptoethanol to the SDS-PAGE sample buffer and heat the sample at 100°C for 5 minutes before loading onto the gel.[4]

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathway concepts related to the use of DSP.

Caption: Workflow for in-solution protein crosslinking using DSP.

Caption: Experimental workflow for intracellular crosslinking and immunoprecipitation.

Caption: Simplified signaling pathway of GPCR internalization studied with DSP.[17]

Applications in Research and Drug Development

DSP has proven to be an invaluable tool across various research disciplines:

-

Mapping Protein-Protein Interactions: DSP is extensively used to identify and map the interaction interfaces of proteins within complexes.[1] By crosslinking interacting proteins, researchers can capture even weak or transient associations for subsequent identification by mass spectrometry.[2]

-

Studying Protein Conformation: Intramolecular crosslinking with DSP can provide insights into the three-dimensional structure and conformational changes of proteins.[1]

-

Analysis of Cellular Pathways: DSP has been instrumental in elucidating the components of signaling pathways, such as the agonist-promoted internalization of G-protein coupled receptors like the β2 adrenergic receptor.[17]

-

Tissue Fixation: DSP has been explored as a reversible fixative for tissue sections, preserving cellular morphology while allowing for the subsequent extraction of intact RNA for expression profiling.[16][18][19]

-

Drug Development: In the context of drug development, DSP can be used to stabilize and identify the cellular targets of a small molecule or to characterize the protein interactions that are modulated by a drug candidate. It is also used in the synthesis of antibody-drug conjugates (ADCs).[13]

By providing a robust method to covalently capture protein interactions in their native context, DSP crosslinking continues to be a cornerstone technique for advancing our understanding of complex biological systems.

References

- 1. nbinno.com [nbinno.com]

- 2. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Dithiobis(succinimidyl Propionate) [prochemonline.com]

- 4. store.sangon.com [store.sangon.com]

- 5. covachem.com [covachem.com]

- 6. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs [thermofisher.com]

- 7. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 1 g - FAQs [thermofisher.cn]

- 8. proteochem.com [proteochem.com]

- 9. cephamls.com [cephamls.com]

- 10. This compound, 57757-57-0 | BroadPharm [broadpharm.com]

- 11. interchim.fr [interchim.fr]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. selleckchem.com [selleckchem.com]

- 14. This compound 100 mg CAS 57757-57-0 (DTSP crosslinker; Lomant's Reagent) - Dithiobis(succinimidyl propionate) (this compound or DTSP Crosslinker) - ProteoChem [proteochem.com]

- 15. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Frontiers | Chemical crosslinkers enhance detection of receptor interactomes [frontiersin.org]

- 18. research.rug.nl [research.rug.nl]

- 19. Using DSP, a reversible cross-linker, to fix tissue sections for immunostaining, microdissection and expression profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lomant's Reagent for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Lomant's reagent, chemically known as dithiobis(succinimidyl propionate) (DSP), is a versatile and widely utilized homobifunctional crosslinking agent in the field of protein chemistry and proteomics.[1][2][3] Its unique properties make it an invaluable tool for elucidating protein-protein interactions, stabilizing protein complexes, and probing the three-dimensional structures of proteins. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of Lomant's reagent.

Core Principles of Lomant's Reagent

Lomant's reagent is characterized by two N-hydroxysuccinimide (NHS) esters at either end of a spacer arm that contains a disulfide bond.[2] This homobifunctional nature allows it to react with primary amines (e.g., the side chains of lysine (B10760008) residues and the N-termini of proteins) to form stable amide bonds.[4] The key feature of DSP is the cleavable disulfide bond within its spacer arm, which can be readily reduced by thiol-containing reagents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[2][4] This reversibility is a significant advantage, enabling the separation of crosslinked proteins for subsequent analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Lomant's reagent is presented in the table below.

| Property | Value | Reference |

| Alternative Names | DSP, Dithiobis(succinimidyl propionate) | [5] |

| Molecular Weight | 404.42 g/mol | [5] |

| Spacer Arm Length | 12.0 Å | [5] |

| CAS Number | 57757-57-0 | [5] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [2] |

| Target Functional Group | Primary amines (-NH2) | [4] |

| Solubility | Water-insoluble; soluble in organic solvents like DMSO and DMF | [2] |

| Cleavability | Cleavable by reducing agents (e.g., DTT, 2-mercaptoethanol) | [2][4] |

| Membrane Permeability | Membrane-permeable | [2] |

Mechanism of Action

The crosslinking reaction with Lomant's reagent is a two-step process. First, the NHS esters at both ends of the reagent react with primary amines on proteins, forming stable amide bonds. This results in the covalent linkage of two protein molecules or different parts of the same protein. The disulfide bond within the spacer arm remains intact during this process. In the second step, which is optional and performed during downstream analysis, the disulfide bond can be cleaved using reducing agents. This reversal of the crosslink allows for the separation of the interacting proteins, which can then be identified and characterized.

Quantitative Data and Comparisons

| Parameter | Lomant's Reagent (DSP) | Disuccinimidyl Suberate (B1241622) (DSS) | Reference |

| Spacer Arm Length | 12.0 Å | 11.4 Å | [5] |

| Cleavability | Yes (Disulfide bond) | No | [6] |

| Membrane Permeability | Permeable | Permeable | [2] |

| Typical Molar Excess | 20- to 50-fold over protein | 20- to 50-fold over protein | |

| Reaction pH | 7.0 - 9.0 | 7.0 - 9.0 | [5] |

| Reaction Time | 30-60 minutes at room temperature | 30-60 minutes at room temperature |

Crosslinking efficiency can be influenced by factors such as the concentration of the reagent, the buffer composition, and the specific proteins being studied.[6] For instance, the hydrolysis of the NHS-ester moiety is a competing reaction that can reduce the efficiency of crosslinking.[7]

Experimental Protocols

The following are detailed methodologies for key experiments using Lomant's reagent.

In-Solution Protein Crosslinking

This protocol is suitable for studying interactions between purified proteins in a solution.

Materials:

-

Lomant's Reagent (DSP)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Protein sample in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Reducing sample buffer for SDS-PAGE (containing DTT or 2-mercaptoethanol)

Procedure:

-

Equilibrate the vial of DSP to room temperature before opening to prevent moisture condensation.[5]

-

Prepare a fresh stock solution of DSP in anhydrous DMSO or DMF. A typical concentration is 25 mM.[5]

-

Add the DSP stock solution to the protein sample to achieve the desired final concentration. A 20- to 50-fold molar excess of DSP over the protein is a common starting point.[5]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.

-

Analyze the crosslinked products by SDS-PAGE. To cleave the crosslinks, heat the sample in a reducing sample buffer before loading onto the gel. Non-reducing SDS-PAGE can be used to visualize the crosslinked complexes.

Intracellular Crosslinking

This protocol is designed to capture protein interactions within living cells.

Materials:

-

Cells in culture

-

Amine-free buffer (e.g., PBS)

-

Lomant's Reagent (DSP) stock solution in DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer

-

Reducing agents (DTT or 2-mercaptoethanol)

Procedure:

-

Wash the cells with PBS to remove any amine-containing media components.

-

Resuspend the cells in PBS.

-

Add the DSP stock solution to the cell suspension to a final concentration of 1-2 mM.

-

Incubate for 30 minutes at room temperature.

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes.

-

Pellet the cells and proceed with cell lysis using an appropriate lysis buffer.

-

The crosslinked protein complexes in the cell lysate can then be analyzed by various techniques, such as immunoprecipitation followed by western blotting or mass spectrometry. The crosslinks can be cleaved with reducing agents as required for the downstream analysis.[1]

Visualizations

Experimental Workflow for Protein Interaction Studies

The following diagram illustrates a typical workflow for identifying protein-protein interactions using Lomant's reagent coupled with immunoprecipitation and mass spectrometry.

Representative Signaling Pathway

Lomant's reagent can be used to stabilize and identify components of signaling pathways. The diagram below shows a generic signaling cascade that can be investigated using crosslinking studies.

References

- 1. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSP Crosslinker 100 mg CAS 57757-57-0 (DTSP crosslinker; Lomant's Reagent) - Dithiobis(succinimidyl propionate) (this compound or DTSP Crosslinker) - ProteoChem [proteochem.com]

- 3. covachem.com [covachem.com]

- 4. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs [thermofisher.com]

- 5. proteochem.com [proteochem.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. researchgate.net [researchgate.net]

The Significance of Spacer Arm Length in DSP Crosslinkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a versatile and widely used homobifunctional crosslinking agent.[1][2] Its utility in protein chemistry, proteomics, and drug development stems from its specific reactivity towards primary amines and, most notably, the characteristics of its spacer arm.[3][4] This technical guide provides an in-depth exploration of the DSP crosslinker, with a particular focus on the length of its spacer arm and the profound implications this has for experimental design and outcomes.

DSP is a cell-permeable molecule, allowing for the study of intracellular protein interactions.[4][5] It features two N-hydroxysuccinimide (NHS) esters at either end of a spacer arm, which react with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) to form stable amide bonds.[3][4] A key feature of DSP is the presence of a disulfide bond within its spacer arm, which can be cleaved by reducing agents, making the crosslinking reversible.[2][3]

Quantitative Data of this compound

The physical and chemical properties of the this compound are critical for its application in experimental settings. The following table summarizes the key quantitative data for DSP.

| Property | Value | Reference(s) |

| Alternative Names | Lomant's Reagent, DTSP | [2][5] |

| Molecular Weight | 404.42 g/mol | [1][6] |

| Spacer Arm Length | 12.0 Å | [1][2][5] |

| CAS Number | 57757-57-0 | [1][6] |

| Chemical Formula | C14H16N2O8S2 | [1][7] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [3][5] |

| Reactivity | Primary amines (e.g., lysines) | [3][4] |

| Cleavability | Thiol-cleavable disulfide bond | [2][3] |

The Significance of the 12.0 Å Spacer Arm

The 12.0 Å spacer arm of the this compound is a defining feature that dictates its utility in various applications. This intermediate length is crucial for the following reasons:

-

Bridging Intra- and Intermolecular Interactions: The 12.0 Å distance is well-suited for capturing both intramolecular (within the same protein) and intermolecular (between different proteins) crosslinks.[8] Shorter spacer arms are generally more effective for intramolecular crosslinking, while longer arms are better for intermolecular interactions.[8] The medium length of the DSP spacer arm provides a balance, making it a versatile tool for studying protein structure and protein-protein interactions.[8][9]

-

Minimizing Steric Hindrance: The spacer arm provides physical separation between the conjugated molecules, which can help to reduce steric hindrance that might otherwise interfere with the biological function or interaction of the proteins under investigation.[10]

-

Probing Spatial Arrangements: By successfully crosslinking two residues, DSP provides a distance constraint of approximately 12.0 Å between the alpha-carbons of those residues. This information is invaluable for computational modeling and refining the three-dimensional structures of proteins and protein complexes.[3]

-

Facilitating Drug Development: In the context of antibody-drug conjugates (ADCs), the length of the linker between the antibody and the cytotoxic drug can significantly impact the stability and efficacy of the therapeutic.[11] While not a direct application of DSP in its traditional sense, the principles of spacer arm length are highly relevant. A well-defined spacer length is critical for ensuring that the drug can be released effectively at the target site.[10]

Experimental Protocols

The following are detailed methodologies for common experiments utilizing DSP crosslinkers.

General Protein Crosslinking Protocol

This protocol is suitable for crosslinking proteins in solution.

-

Reagent Preparation:

-

Equilibrate the DSP vial to room temperature before opening to prevent moisture condensation.[1]

-

Prepare a stock solution of DSP (e.g., 25 mM) in a dry, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9] Note: DSP is moisture-sensitive and will hydrolyze in aqueous solutions.[1]

-

-

Crosslinking Reaction:

-

Prepare the protein sample in an amine-free buffer (e.g., phosphate-buffered saline - PBS) at a pH between 7 and 9.[1]

-

Add the DSP stock solution to the protein solution to achieve a final DSP concentration typically in the range of 0.5 to 5 mM. A common starting point is a 20-fold molar excess of crosslinker to protein.[1]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9]

-

-

Quenching:

-

Downstream Analysis:

-

The crosslinked sample is now ready for analysis by techniques such as SDS-PAGE, mass spectrometry, or immunoprecipitation.

-

To cleave the disulfide bond, the sample can be treated with a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[3]

-

Intracellular Crosslinking Protocol

This protocol is designed for crosslinking proteins within living cells.

-

Cell Preparation:

-

Wash the cells twice with an amine-free buffer like PBS to remove any culture medium containing amines.[1]

-

-

Crosslinking:

-

Quenching and Lysis:

-

Quench the reaction by adding a Tris-based buffer.[1]

-

Lyse the cells using a suitable lysis buffer to extract the crosslinked protein complexes.

-

-

Analysis:

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of the this compound.

General DSP Crosslinking Workflow

Caption: A typical experimental workflow for DSP crosslinking.

Signaling Pathway Investigation using DSP

Caption: Using DSP to capture transient protein interactions in a signaling pathway.

References

- 1. proteochem.com [proteochem.com]

- 2. This compound 100 mg CAS 57757-57-0 (DTSP crosslinker; Lomant's Reagent) - Dithiobis(succinimidyl propionate) (this compound or DTSP Crosslinker) - ProteoChem [proteochem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Dithiobis(succinimidyl Propionate) [prochemonline.com]

- 5. This compound 1 gram - Dithiobis(succinimidyl propionate) (this compound or DTSP Crosslinker) - ProteoChem [proteochem.com]

- 6. Di-(N-succinimidyl)-3,3´-dithiodipropionate — CF Plus Chemicals [cfplus.cz]

- 7. medkoo.com [medkoo.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. fgsc.net [fgsc.net]

- 10. benchchem.com [benchchem.com]

- 11. Spacer length shapes drug release and therapeutic efficacy of traceless disulfide-linked ADCs targeting the tumor neovasculature - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Video: Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography [jove.com]

- 13. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crosslinking -Interaction -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Cleavable Disulfide Bond in the DSP Crosslinker

Introduction: The Power of Reversible Crosslinking

Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a versatile and widely used chemical crosslinker. It is a homobifunctional reagent, meaning it has two identical reactive groups, which are N-hydroxysuccinimide (NHS) esters. These groups specifically target and form stable covalent bonds with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. A key feature of DSP is its cell-membrane permeability, allowing for in vivo crosslinking to capture protein-protein interactions (PPIs) within their native cellular environment.

The central innovation of DSP lies in its spacer arm, which contains a disulfide bond (-S-S-). This bond is the "core" of its functionality, providing a crucial element of reversibility. While the crosslinks formed are stable enough to preserve protein complexes during purification, the disulfide bond can be easily cleaved under mild reducing conditions. This cleavability is essential for downstream analysis, allowing for the separation of crosslinked partners and facilitating techniques like SDS-PAGE and mass spectrometry. This guide provides a comprehensive overview of the chemistry, application, and protocols related to the cleavable disulfide bond of the this compound.

The Core Mechanism: Formation and Cleavage

The utility of DSP is a two-stage process: the formation of a stable crosslink and its subsequent, controlled cleavage.

Crosslink Formation: Amine-Reactive NHS Esters

The primary reaction mechanism involves a nucleophilic attack by a primary amine group from a protein onto the carbonyl carbon of one of DSP's NHS esters. This reaction forms a stable amide bond and releases the N-hydroxysuccinimide leaving group. Because DSP has two such NHS esters at either end of its 12.0 Å spacer arm, it can bridge two proteins that are in close proximity, effectively "capturing" the interaction. This reaction proceeds optimally at a neutral to slightly alkaline pH (7.0-8.5).

Caption: DSP crosslinking reaction with primary amines.

Disulfide Bond Cleavage: The Reversible Step

The disulfide bond in the DSP spacer arm is susceptible to reduction by common thiol-containing reducing agents like Dithiothreitol (DTT) and 2-Mercaptoethanol (2-ME), or phosphine-based reagents like Tris(2-carboxyethyl)phosphine (TCEP). The reduction reaction cleaves the -S-S- bond, converting it into two free sulfhydryl (-SH) groups. This breaks the covalent link between the interacting proteins, allowing them to be separated and analyzed individually. The mechanism with DTT, a common choice, involves a two-step thiol-disulfide exchange that results in a stable oxidized DTT ring, driving the reaction to completion.

Caption: Cleavage of the DSP disulfide bond by a reducing agent.

Data Presentation: Properties and Conditions

Quantitative data for DSP is summarized below to facilitate experimental design.

Table 1: Physical and Chemical Properties of DSP

| Property | Value | Reference(s) |

| Full Chemical Name | Dithiobis(succinimidyl propionate) | |

| Common Name | Lomant's Reagent | |

| Molecular Weight | 404.42 g/mol | |

| Chemical Formula | C₁₄H₁₆N₂O₈S₂ | |

| Spacer Arm Length | 12.0 Å | |

| Reactivity | Primary amines (-NH₂) | |

| Solubility | Soluble in DMSO, DMF; Insoluble in water | |

| Cell Permeability | Permeable |

Table 2: Recommended Reaction and Cleavage Conditions

| Parameter | Condition | Purpose | Reference(s) |

| Reaction pH | 7.0 - 8.5 | Optimal for NHS ester reaction with amines | |

| Reaction Buffers | PBS, HEPES, Borate, Bicarbonate/Carbonate | Inert buffers that do not contain primary amines | |

| Molar Excess | 10 to 50-fold (Crosslinker:Protein) | To overcome hydrolysis and ensure efficient crosslinking | |

| Quenching Reagent | 20-50 mM Tris or Glycine | To stop the reaction by consuming unreacted NHS esters | |

| Cleavage: DTT | 10-50 mM at 37°C for 30 min | Standard reduction of disulfide bond | |

| Cleavage: 2-ME | ~5% in SDS-PAGE buffer at 100°C for 5 min | Common method prior to electrophoresis | |

| Cleavage: TCEP | 5-50 mM at room temperature for < 5 min | Fast, stable, and effective over a broad pH range |

Experimental Protocols

The following are detailed methodologies for common applications of DSP.

Protocol 1: In Vivo Crosslinking of Cultured Cells

This protocol is adapted for stabilizing protein complexes within living cells prior to lysis.

-

Cell Preparation: Culture cells to the desired confluency (~80-90%) on plates.

-

Reagent Preparation: Immediately before use, prepare a 100 mM DSP stock solution in anhydrous DMSO.

-

Washing: Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) PBS.

-

Crosslinking Reaction:

-

Dilute the 100 mM DSP stock solution to a final working concentration (typically 0.1-1.0 mM) in pre-warmed PBS. The optimal concentration should be determined empirically.

-

Add the DSP/PBS solution to the cells, ensuring complete coverage.

-

Incubate at 37°C for 30 minutes in a CO₂ incubator.

-

-

Quenching:

-

Aspirate the DSP solution.

-

Add a quenching buffer (e.g., 20 mM Tris-HCl, pH 7.5 in PBS) and incubate at room temperature for 15 minutes to stop the reaction.

-

-

Final Wash: Wash the cells twice with ice-cold PBS. The cells are now ready for lysis and downstream applications like immunoprecipitation.

Protocol 2: DSP Crosslinking and Immunoprecipitation (IP)

This protocol describes the isolation of a crosslinked protein of interest (POI) and its binding partners.

-

Cell Lysis:

-

After quenching the crosslinking reaction (Protocol 4.1, Step 5), add ice-cold IP Lysis Buffer (e.g., a Triton X-100 or NP-40 based buffer containing protease and phosphatase inhibitors).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 10-30 minutes to ensure complete lysis.

-

Centrifuge the lysate at ~15,000 x g for 10 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation:

-

Transfer the cleared supernatant to a new tube.

-

Add the specific primary antibody against your POI and incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold IP Lysis Buffer. For higher stringency, the salt concentration (e.g., NaCl) can be increased in the wash buffer.

-

-

Elution and Cleavage:

-

After the final wash, aspirate all remaining buffer.

-

To elute the protein complexes and cleave the crosslinks simultaneously, add 1X SDS-PAGE sample buffer containing a reducing agent (e.g., 50 mM DTT or 5% 2-Mercaptoethanol).

-

Boil the sample at 95-100°C for 5-10 minutes.

-

-

Analysis:

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting or mass spectrometry.

-

Caption: Workflow for DSP crosslinking and immunoprecipitation.

Applications in Research and Drug Development

The unique properties of DSP make it a valuable tool in several advanced research areas:

-

Mapping Protein-Protein Interactions (PPIs): DSP is ideal for capturing both stable and transient or weak PPIs that might otherwise be lost during standard co-immunoprecipitation procedures.

-

Structural Proteomics: By crosslinking proteins and analyzing the resulting products by mass spectrometry, researchers can gain low-resolution structural information, identifying which residues are in close proximity in the native protein complex.

-

Drug Development and Antibody-Drug Conjugates (ADCs): The cleavable disulfide linker is a critical component in ADC design. The ADC remains stable in the bloodstream, but upon entering the reductive environment of a tumor cell, the disulfide bond is cleaved, releasing the cytotoxic drug payload precisely at the target site.

Important Considerations

-

Hydrolysis: The NHS esters of DSP are moisture-sensitive and will hydrolyze in aqueous solutions. Always prepare DSP stock solutions in anhydrous DMSO or DMF immediately before use and do not store them.

-

Concentration Optimization: The optimal DSP concentration varies between cell types and target complexes. A concentration that is too high can lead to large, insoluble aggregates, while a concentration that is too low will result in inefficient crosslinking.

-

Epitope Masking: Crosslinking modifies lysine residues, which can sometimes mask the epitope recognized by a specific antibody. If your POI is not detectable after crosslinking, consider using a different antibody or a tagged version of your protein.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of N-hydroxysuccinimide (NHS) esters, focusing on the homobifunctional, cleavable crosslinker Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent. A thorough understanding of its reaction chemistry is paramount for the successful application of DSP in elucidating protein-protein interactions, stabilizing transient complexes, and developing novel therapeutics.

The Chemistry of Amine-Reactive Crosslinking with DSP

DSP is a powerful tool for covalently linking proteins and other biomolecules that are in close proximity.[1] Its utility stems from its two identical amine-reactive NHS ester groups located at either end of a 12.0 Å spacer arm.[2] This homobifunctional nature allows for the bridging of two primary amine-containing molecules.[1]

The core reaction mechanism involves the nucleophilic acyl substitution of a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue or the N-terminus of a polypeptide) with the activated carbonyl of the NHS ester.[] This reaction proceeds through a tetrahedral intermediate, culminating in the formation of a stable, effectively irreversible amide bond under physiological conditions and the release of N-hydroxysuccinimide (NHS) as a byproduct.[]

A key feature of DSP is the disulfide bond within its spacer arm, which can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1] This cleavable nature is a significant advantage, enabling the controlled dissociation of crosslinked complexes for downstream analysis.[1]

Optimizing the Reaction Environment: Key Parameters

The efficiency of the crosslinking reaction with DSP is critically dependent on several environmental factors. Careful control of these parameters is essential to maximize the yield of the desired crosslinked products while minimizing side reactions.

The Critical Role of pH

The pH of the reaction buffer is arguably the most crucial factor governing the success of NHS ester chemistry.[4] The reaction is strongly pH-dependent, balancing the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester.[5] The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5.[6][7]

At a lower pH, the primary amine group is protonated (-NH₃⁺), rendering it non-nucleophilic and thus unreactive towards the NHS ester.[4][5] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly.[5][8] This competing reaction, where the ester is cleaved by water, renders the DSP inactive for conjugation and reduces the overall yield of the desired crosslinked product.[][5] For many applications, a pH of 8.3-8.5 is considered optimal to maximize the rate of aminolysis relative to hydrolysis.[4]

Buffer Selection

The choice of buffer is intrinsically linked to pH control and the avoidance of competing reactions. Amine-free buffers are essential for NHS ester reactions.[6] Commonly used buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[6][7] A 0.1 M sodium bicarbonate solution is a frequently recommended choice due to its buffering capacity in the optimal pH range.[4][7]

Temperature and Incubation Time

NHS-ester crosslinking reactions are typically performed for 30 minutes to 4 hours at room temperature or 4°C.[6] While the reaction rate is not highly temperature-sensitive, lower temperatures can be beneficial for labile proteins.[2] Reactions on ice may require longer incubation times, typically 2-3 hours.[2]

Solubility and Reagent Preparation

DSP is a non-sulfonated NHS ester and is therefore not readily soluble in aqueous buffers.[10] It must first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[2][10] It is crucial to use high-quality, amine-free DMF, as any contaminating dimethylamine (B145610) can react with the NHS ester.[4] The DSP solution should be prepared immediately before use, as the NHS ester moiety is susceptible to hydrolysis.[9] To prevent condensation of moisture, which can hydrolyze the reagent, the vial of DSP should be allowed to equilibrate to room temperature before opening.[2]

Competing Reactions and Quenching

The primary competing reaction in NHS ester chemistry is hydrolysis.[] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[11] The half-life of an NHS ester can be several hours at pH 7 and 0°C, but this decreases to mere minutes at pH 8.6 and 4°C.[11] This underscores the importance of working within the optimal pH range and with appropriate reaction times to favor aminolysis over hydrolysis.

At the end of the desired incubation period, it is often necessary to quench the reaction to stop further crosslinking and to consume any unreacted DSP. This is typically achieved by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-200 mM.[2][12] The quenching reaction is usually allowed to proceed for 10-15 minutes at room temperature.[2]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the primary amine reactivity of NHS esters.

| Parameter | Optimal Range/Value | Notes |

| pH | 7.2 - 8.5[6][7] | A pH of 8.3-8.5 is often considered optimal to balance amine reactivity and NHS ester hydrolysis.[4] |

| Temperature | 4°C - Room Temperature[6] | Lower temperatures may require longer incubation times.[2] |

| DSP Concentration | 0.25 - 5 mM[9][10] | The final concentration depends on the protein concentration and desired molar excess. |

| Molar Excess (DSP:Protein) | 10-fold to 50-fold[9][10] | A higher molar excess is recommended for lower protein concentrations.[9][10] |

| Incubation Time | 30 minutes - 4 hours[6] | Can be extended for reactions on ice.[2] |

| Quenching Agent | Tris or Glycine[6][7] | Typically used at a final concentration of 20-200 mM.[2][12] |

Table 1: Recommended Reaction Conditions for DSP Crosslinking

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4 - 5 hours[11] |

| 8.6 | 4°C | 10 minutes[11] |

Table 2: Influence of pH and Temperature on NHS Ester Hydrolysis

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for in-solution and intracellular protein crosslinking using DSP.

General Protocol for In-Solution Protein Crosslinking

-

Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate with 0.15 M NaCl, pH 7.2-8.5, or 0.1 M sodium bicarbonate, pH 8.3.[4][6]

-

Protein Sample Preparation: Dissolve or dialyze the protein sample into the reaction buffer. The protein concentration should ideally be greater than 5 mg/mL.[10]

-

DSP Solution Preparation: Immediately before use, prepare a 10-25 mM stock solution of DSP in dry DMSO or DMF.[9][10]

-

Crosslinking Reaction: Add the DSP stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM) and molar excess (10- to 50-fold).[9][10]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10]

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[9]

-

Downstream Processing: Remove excess crosslinker and byproducts by dialysis or gel filtration.[2]

Protocol for Intracellular Crosslinking

-

Cell Preparation: Wash cultured cells twice with an amine-free buffer such as ice-cold PBS (phosphate-buffered saline) to remove any amine-containing media.[2][13]

-

Crosslinking: Prepare a fresh solution of DSP in PBS from a DMSO stock to a final concentration of approximately 1-2 mM. Add this solution to the cells.[2][10]

-

Incubation: Incubate the cells for 30-45 minutes at room temperature or for 2-3 hours on ice.[2][12]

-

Quenching: Quench the reaction by adding a Tris-containing buffer to a final concentration of 20-200 mM and incubate for 10-15 minutes at room temperature.[2][12]

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.[14]

-

Analysis: The crosslinked protein complexes can then be analyzed by immunoprecipitation followed by SDS-PAGE and Western blotting or mass spectrometry.[13][15]

Mandatory Visualizations

Diagrams created using the DOT language provide a clear visual representation of the chemical reactions and experimental workflows.

References

- 1. nbinno.com [nbinno.com]

- 2. proteochem.com [proteochem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. store.sangon.com [store.sangon.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cross-Linking Electrochemical Mass Spectrometry for Probing Protein Three-Dimensional Structures - PMC [pmc.ncbi.nlm.nih.gov]

applications of DSP in protein structure determination

An In-depth Technical Guide to the Applications of Digital Signal Processing in Protein Structure Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the three-dimensional structure of proteins is a cornerstone of modern biology and drug discovery. Understanding the intricate folds and complexes of these macromolecules allows for insights into their function, mechanisms of disease, and the rational design of novel therapeutics. The primary methods for elucidating protein structures at atomic or near-atomic resolution are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (cryo-EM). While these techniques are powerful, they all produce raw data that is inherently noisy and requires extensive processing to yield a final, interpretable structure. Digital Signal Processing (DSP) provides the mathematical framework and computational algorithms essential for transforming this raw experimental data into high-resolution structural models. This guide explores the core applications of DSP in each of these structural biology techniques, detailing the experimental protocols and the impact of these methods on data quality.

Digital Signal Processing in X-ray Crystallography

X-ray crystallography has been the most prolific method for determining protein structures. The technique relies on the diffraction of X-rays by a crystalline form of the protein. The resulting diffraction pattern is a collection of spots of varying intensities, which contains information about the arrangement of atoms within the crystal. DSP is fundamental in converting these diffraction images into a three-dimensional electron density map. The core of this conversion lies in the application of the Fourier transform, as the diffraction pattern is essentially the Fourier transform of the crystal's electron density.

Experimental Protocol: X-ray Diffraction Data Processing

-

Crystal Preparation and Mounting: A purified protein sample is crystallized. A suitable crystal is then mounted and flash-frozen in liquid nitrogen to prevent radiation damage during data collection.

-

Data Collection: The crystal is placed in an X-ray beam, typically at a synchrotron source. The crystal is rotated, and a series of diffraction images are collected on a detector.[1]

-

Data Processing:

-

Spot Finding (Indexing): The initial step is to identify the positions of the diffraction spots on the images.[2] This process also determines the unit cell dimensions and the crystal lattice orientation.[3]

-

Integration: The intensity of each diffraction spot is measured. This involves defining the spot boundaries and subtracting the background noise.[2]

-

Scaling and Merging: The intensities from all the collected images are scaled to a common reference frame and symmetry-related reflections are merged to create a final dataset of unique reflections with their corresponding intensities.[3]

-

-

Structure Solution (Phasing): The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[4] Methods like Molecular Replacement (using a known similar structure) or experimental phasing techniques are used to estimate the initial phases.

-

Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined iteratively to improve its fit to the experimental data.

DSP Applications in X-ray Crystallography

The data processing pipeline in X-ray crystallography is computationally intensive and relies heavily on DSP algorithms.

-

Spot Finding: Algorithms search for local maxima in the diffraction images that are significantly above the background noise.[5] This can be viewed as a peak detection problem in a 2D signal (the image).

-

Fourier Transform: The relationship between the diffraction pattern and the electron density is governed by the Fourier transform. The electron density map is calculated by performing an inverse Fourier transform on the structure factors (which combine the measured amplitudes and the calculated phases).[4]

-

Filtering: Digital filters can be used to reduce background noise on the diffraction images, which can improve the accuracy of spot integration.

Workflow for X-ray Crystallography Data Processing

Digital Signal Processing in NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and dynamics of proteins in solution, which is closer to their native physiological state. The raw data from an NMR experiment is a time-domain signal called the Free Induction Decay (FID), which is a superposition of decaying sinusoidal signals from all the magnetically active nuclei in the protein. DSP, particularly the Fourier Transform, is essential to convert the FID into a frequency-domain spectrum, where each peak corresponds to a specific nucleus in the protein.[6]

Experimental Protocol: Protein NMR

-

Sample Preparation: A concentrated and pure sample of the protein is required. Often, the protein is isotopically labeled with ¹⁵N and/or ¹³C to simplify and aid in the analysis of the complex spectra of larger proteins.[7]

-

Data Acquisition: The protein sample is placed in a strong magnetic field. A series of radiofrequency pulses are applied to excite the nuclei. The resulting FID signal is recorded by the spectrometer.[6] For multidimensional NMR, a series of FIDs are collected with varying evolution periods.[6]

-

Data Processing:

-

Apodization (Windowing): The FID is multiplied by a window function to improve the signal-to-noise ratio or the resolution of the final spectrum.[8]

-

Zero Filling: The FID is padded with zeros to increase the digital resolution of the spectrum.

-

Fourier Transform: The FID is converted from the time domain to the frequency domain using the Fast Fourier Transform (FFT) algorithm.

-

Phase Correction: The phases of the peaks in the spectrum are adjusted to be purely absorptive.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

-

Resonance Assignment: Each peak in the spectrum is assigned to a specific atom in the protein sequence.[9]

-

Structure Calculation: Structural restraints, such as distances between atoms derived from Nuclear Overhauser Effect (NOE) experiments, are used to calculate a family of structures consistent with the experimental data.[10]

DSP Applications in NMR Spectroscopy

-

Digital Filtering: Modern spectrometers use digital filters to remove noise outside the spectral width of interest, which significantly improves the signal-to-noise ratio.[11] Finite Impulse Response (FIR) filters are commonly used.[12]

-

Fourier Transform: The Fast Fourier Transform (FFT) is the cornerstone of NMR data processing, converting the time-domain FID into an interpretable frequency-domain spectrum.[6]

-

Window Functions: Applying window functions, such as exponential or Gaussian functions, to the FID is a form of digital filtering in the time domain.[8] This can be used to either enhance the signal-to-noise ratio at the expense of resolution (line broadening) or improve resolution at the expense of sensitivity.[8]

-

Linear Prediction: For truncated FIDs, linear prediction algorithms can be used to extrapolate the decaying signal, which can improve resolution and reduce artifacts in the spectrum.

Quantitative Impact of DSP on NMR Data

| DSP Technique | Effect | Quantitative Impact (Example) |

| Digital Filtering | Improved Signal-to-Noise Ratio (SNR) | Suppression of folded-in noise can lead to a significant improvement in SNR compared to spectra acquired without digital filters.[11] |

| Apodization | Trade-off between SNR and Resolution | An exponential window function can improve SNR by down-weighting the noisy tail of the FID, but this also broadens the spectral lines, reducing resolution.[8] |

| Zero Filling | Increased Digital Resolution | Padding the FID with an equal number of zeros before Fourier transformation doubles the number of points in the spectrum, improving the definition of the peak shapes. |

| Non-uniform sampling (NUS) | Reduced measurement time | NUS can significantly reduce the required experimental time for multidimensional NMR, making it feasible to obtain high-resolution data for larger proteins.[13] |

Workflow for NMR Data Processing

Digital Signal Processing in Cryo-Electron Microscopy

Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes, membrane proteins, and other challenging biological assemblies that are difficult to crystallize. In single-particle cryo-EM, thousands of 2D projection images of individual protein particles frozen in random orientations are collected. DSP is crucial for the entire image processing pipeline, from correcting for image distortions to reconstructing a 3D model from the 2D projections.

Experimental Protocol: Single-Particle Cryo-EM

-

Sample Preparation and Vitrification: A small amount of the purified protein solution is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane. This vitrification process freezes the water so rapidly that it forms an amorphous, glass-like solid, preserving the protein particles in their native state.[14]

-

Data Collection: The vitrified grid is loaded into a transmission electron microscope. The microscope is automated to collect thousands of low-dose images (micrographs) of the protein particles. These are often recorded as "movies" to allow for the correction of beam-induced motion.[14]

-

Data Pre-processing:

-

Motion Correction: The frames of each movie are aligned to correct for sample movement caused by the electron beam, producing a single, sharper image.[15]

-

Contrast Transfer Function (CTF) Estimation and Correction: The images are corrected for the effects of the microscope's optics, which distort the image in a resolution-dependent manner.[16]

-

-

Particle Picking: Individual protein particles are identified and selected from the corrected micrographs.[17]

-

2D Classification: The selected particles are grouped into classes based on their different views, which helps to remove noise and non-protein "junk" particles.

-

3D Reconstruction and Refinement: An initial 3D model is generated, and the 2D class averages are used to refine this model to high resolution.[16]

DSP Applications in Cryo-EM

-

Motion Correction: Algorithms track the movement of particles between movie frames and align them. The MotionCor2 algorithm, for example, divides the image into patches and calculates the shifts for each patch, allowing for the correction of non-uniform motion across the image.[18]

-

CTF Correction: This is essentially a deconvolution problem. The CTF is estimated from the power spectrum of the image, and a filter (like a Wiener filter) is applied in Fourier space to correct for its effects.[19]

-

Image Denoising: The extremely low signal-to-noise ratio of cryo-EM images is a major challenge.[20] Various filtering techniques, including Gaussian low-pass filters and more advanced methods based on deep learning (e.g., Noise-Transfer2Clean), are used to reduce noise and enhance the visibility of the particles.[19][20]

-

3D Reconstruction: The reconstruction process is based on the Fourier projection-slice theorem, which states that the 2D Fourier transform of a projection image is a central slice through the 3D Fourier transform of the object.[21] By combining many such slices from different orientations, the full 3D Fourier volume can be built up, and an inverse Fourier transform then yields the 3D structure.[22]

-

Wavelet Transforms: Wavelet analysis has been applied to protein trajectories from molecular dynamics simulations to study protein motion, demonstrating its potential for analyzing conformational changes.[23][24] It has also been used in the analysis of protein sequences by converting them into numerical signals.[25]

Quantitative Impact of DSP on Cryo-EM Data

| DSP Technique | Effect | Quantitative Impact (Example) |

| Motion Correction | Improved Resolution | Correcting for beam-induced motion is a key factor that has enabled near-atomic resolution structures.[15] |

| CTF Correction | Restoration of High-Resolution Information | Without CTF correction, high-resolution details are lost. Proper correction is essential for achieving resolutions better than ~10 Å. |

| Image Denoising | Improved Particle Picking and Alignment | Denoising methods like Noise-Transfer2Clean can significantly improve the signal-to-noise ratio, leading to more accurate particle picking and better 2D class averages.[20] |

| Bayesian Polishing | Improved Resolution | This algorithm, implemented in the RELION software package, further refines the motion correction for individual particles and accounts for radiation damage, often leading to a significant improvement in the final resolution of the 3D map. |

Workflow for Cryo-EM Data Processing

Conclusion and Future Outlook

Digital Signal Processing is an indispensable component of modern structural biology. From the foundational role of the Fourier transform in X-ray crystallography and NMR to the sophisticated image restoration and reconstruction algorithms in cryo-EM, DSP techniques are what make it possible to convert raw, noisy experimental data into the detailed three-dimensional structures that drive our understanding of biological processes.

The future of DSP in protein structure determination is increasingly intertwined with advances in machine learning and artificial intelligence. Deep learning-based methods are already showing remarkable success in tasks such as particle picking in cryo-EM and are being developed for more complex challenges like noise reduction and even de novo structure prediction. As experimental techniques continue to generate larger and more complex datasets, the development of novel and efficient DSP algorithms will remain a critical area of research, pushing the boundaries of what is structurally knowable and accelerating the pace of discovery in science and medicine.

References

- 1. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]

- 2. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cci.lbl.gov [cci.lbl.gov]

- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ir.library.louisville.edu [ir.library.louisville.edu]

- 8. Structure-oriented methods for protein NMR data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gmclore.org [gmclore.org]

- 10. University of Ottawa NMR Facility Blog: Digital Filtering, Nyquist Fold-Backs and Signal-to-Noise Ratio [u-of-o-nmr-facility.blogspot.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects of NMR Spectral Resolution on Protein Structure Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inext-discovery.eu [inext-discovery.eu]

- 14. Beam-induced motion correction for sub-megadalton cryo-EM particles | eLife [elifesciences.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. MotionCor2 - anisotropic correction of beam-induced motion for improved cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. academic.oup.com [academic.oup.com]

- 20. spr.math.princeton.edu [spr.math.princeton.edu]

- 21. researchgate.net [researchgate.net]

- 22. Wavelet Analysis of Protein Motion - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Wavelet Analysis of Protein Motion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. "Analysis of protein secondary structure via the discrete wavelet trans" by Timothy E. Vanderleest [via.library.depaul.edu]

- 25. A Bayesian approach to beam-induced motion correction in cryo-EM single-particle analysis - PMC [pmc.ncbi.nlm.nih.gov]

DSP: A Homobifunctional Crosslinking Agent for Elucidating Protein Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a versatile and widely utilized homobifunctional crosslinking agent. Its unique properties make it an invaluable tool for researchers studying protein-protein interactions, particularly those that are weak or transient in nature. This guide provides a comprehensive overview of DSP, including its chemical properties, mechanism of action, detailed experimental protocols, and applications in various research and drug development contexts.

Core Principles of DSP Crosslinking

DSP is a cell-permeable molecule that contains two N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides. The two NHS esters are located at either end of a spacer arm, allowing for the covalent linkage of proteins that are in close proximity. A key feature of DSP is the presence of a disulfide bond within its spacer arm. This bond can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, rendering the crosslinking reversible. This reversibility is crucial for downstream applications such as mass spectrometry, as it allows for the identification of the individual crosslinked proteins.

Physicochemical and Reaction Properties of DSP

A thorough understanding of the physicochemical properties of DSP is essential for its effective use in experimental settings. The following table summarizes the key quantitative data for DSP.

| Property | Value | Source(s) |

| Molecular Weight | 404.42 g/mol | |

| Spacer Arm Length | 12.0 Å | |

| Chemical Formula | C14H16N2O8S2 | |

| CAS Number | 57757-57-0 | |

| Physical State | White Solid / Solid Powder | |

| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | |

| Optimal Reaction pH | 7.0 - 9.0 | |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | |

| Target Functional Groups | Primary amines (-NH2) | |

| Cleavability | Cleavable by reducing agents (e.g., DTT, 2-mercaptoethanol) |

Visualizing the DSP Crosslinking Process

The following diagrams illustrate the chemical structure of DSP, its reaction mechanism with proteins, and a typical experimental workflow.

Detailed Experimental Protocols

The successful application of DSP relies on meticulous adherence to optimized protocols. Below are detailed methodologies for both in-solution and intracellular crosslinking.

In-Solution Protein Crosslinking

This protocol is suitable for purified proteins in a buffered solution.

Materials:

-

DSP crosslinker

-

Dry, amine-free solvent (DMSO or DMF)

-

Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare DSP Stock Solution: Immediately before use, prepare a 10-25 mM stock solution of DSP in dry DMSO or DMF. For example, dissolve 10 mg of DSP in 495 µL of solvent to make a 50 mM solution. It is crucial to allow

Methodological & Application

detailed protocol for in vivo DSP crosslinking in cultured cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's reagent, is a cell-permeable, homobifunctional, and thiol-cleavable crosslinker.[1][2] It is a valuable tool for capturing transient and weak protein-protein interactions within a living cell.[3] DSP contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein), forming stable amide bonds.[4] The 12.0 Å spacer arm of DSP contains a disulfide bond, which can be easily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, allowing for the dissociation of crosslinked complexes for downstream analysis.[4][5] This application note provides a detailed protocol for performing in vivo DSP crosslinking in cultured mammalian cells, followed by cell lysis and preparation for downstream applications like immunoprecipitation and mass spectrometry.

Signaling Pathway and Mechanism of Action

DSP facilitates the covalent linkage of proteins that are in close proximity within the cell. The NHS esters at both ends of the DSP molecule react with primary amine groups on interacting proteins, forming a stable covalent bridge. This "freezes" the protein-protein interaction, allowing for subsequent isolation and identification of the interacting partners. The disulfide bond in the spacer arm is the key to the reversibility of the crosslinking, which is crucial for analyzing the individual components of the crosslinked complex.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell types and protein complexes of interest.

Materials

-

Cells: Cultured mammalian cells grown to 80-90% confluency.[6]

-

DSP (Dithiobis(succinimidyl propionate)): Store at -20°C, protected from moisture.[7]

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS): Calcium and magnesium-free for washing.

-

Crosslinking Buffer: PBS or other amine-free buffers (e.g., HEPES) with a pH of 7.0-9.0.[7][8]

-

Quenching Buffer: Tris-HCl, pH 7.4.

-

Lysis Buffer: RIPA buffer or NP-40 buffer containing protease and phosphatase inhibitors.[9]

-

Reducing Agent: DTT or β-mercaptoethanol for cleaving crosslinks.

Protocol

-

Cell Preparation:

-

DSP Crosslinking Solution Preparation:

-

Allow the vial of DSP to equilibrate to room temperature before opening to prevent condensation.[7]

-

Immediately before use, prepare a stock solution of DSP in anhydrous DMSO or DMF. A common stock concentration is 100 mM (40 mg of DSP in 1 mL of DMSO).[5]

-

Dilute the DSP stock solution into pre-warmed (37°C) crosslinking buffer to the desired final concentration. Add the DSP/DMSO stock drop-wise while mixing to ensure it dissolves completely.[5] The final concentration of DSP may need to be optimized, with ranges from 0.1 mM to 2 mM being commonly used.[3][7][10]

-

-

In Vivo Crosslinking:

-

Quenching the Reaction:

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.[5][9]

-

Incubate on ice for 10-30 minutes with occasional agitation to ensure complete lysis.[3][5]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 20,000 x g) for 5-10 minutes at 4°C to pellet cell debris.[3]

-

Collect the supernatant, which contains the crosslinked protein complexes. The cell pellet can be stored at -80°C after quenching if the protocol needs to be paused.[12]

-

-

Downstream Processing:

-

The cleared lysate is now ready for downstream applications such as immunoprecipitation.

-

To cleave the crosslinks for analysis by SDS-PAGE and Western blotting, add a reducing agent like DTT (final concentration of 10-50 mM) and incubate at 37°C for 30 minutes, or add β-mercaptoethanol to the SDS-PAGE sample buffer and heat at 100°C for 5 minutes.[13]

-

Data Presentation

The optimal conditions for DSP crosslinking can vary depending on the specific protein-protein interactions being studied. It is recommended to perform a titration of DSP concentration and incubation time to determine the optimal conditions for your experiment.

| Parameter | Recommended Range | Source |

| DSP Stock Solution | 10-100 mM in anhydrous DMSO or DMF | [5][7][8] |

| Final DSP Concentration | 0.1 - 2 mM | [3][7][10] |

| Incubation Temperature | 4°C, Room Temperature, or 37°C | [6][7][10] |

| Incubation Time | 30-45 minutes (RT or 37°C), 2-3 hours (4°C) | [6][7][10] |

| Quenching Reagent | Tris-HCl | [5][7][8] |

| Quenching Concentration | 20 - 200 mM | [5][7] |

| Quenching Time | 10 - 15 minutes | [5][7] |

Experimental Workflow

References

- 1. Using DSP, a reversible cross-linker, to fix tissue sections for immunostaining, microdissection and expression profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography [jove.com]

- 7. proteochem.com [proteochem.com]